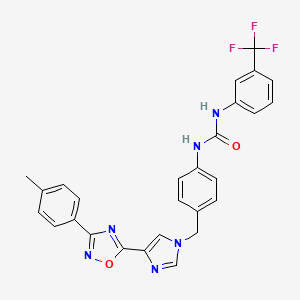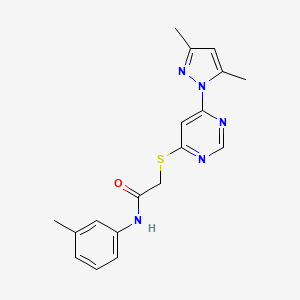![molecular formula C8H13BrN2O3 B2429525 4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride CAS No. 893749-96-7](/img/structure/B2429525.png)
4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1982950-19-5 . It has a molecular weight of 220.66 and its IUPAC name is 4-[(dimethylamino)methyl]-5-methyl-3-isoxazolecarboxylic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C8 H12 N2 O3 . Cl H . The InChI code for this compound is 1S/C8H12N2O3.ClH/c1-5-6 (4-10 (2)3)7 (8 (11)12)9-13-5;/h4H2,1-3H3, (H,11,12);1H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 220.66 .Applications De Recherche Scientifique
Peptide Coupling and Enzymatic Substrate Synthesis
Brunel, Salmi, and Letourneux (2005) highlight the use of Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent for the synthesis of various amino acid derivatives, including 4-[(Dimethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride. This method is particularly useful in the synthesis of Fa-Met, an important enzymatic substrate, achieving high chemical yields of up to 90% (Brunel, Salmi, & Letourneux, 2005).
Tautomerism Studies in Heteroaromatic Compounds
In a study by Boulton and Katritzky (1961), the tautomerism of heteroaromatic compounds, including isoxazoles, was investigated. They found that certain isoxazole derivatives, akin to this compound, exist in different tautomeric forms depending on the solvent used. This study contributes to the understanding of the basicities and acid strengths of these compounds (Boulton & Katritzky, 1961).
Applications in Organic Synthesis and Chemical Properties
The synthesis and properties of various isoxazol-5-one derivatives, related to this compound, were explored by Cheng, Wang, Liu, and Zhang (2009). They synthesized isoxazol-5-one derivatives through a one-pot reaction, revealing insights into their planar structures and chemical properties (Cheng, Wang, Liu, & Zhang, 2009).
Synthesis of Isoxazole Derivatives for Antitumor Activity
A study conducted by Deady, Rodemann, Zhuang, Baguley, and Denny (2003) on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines reveals the potential antitumor properties of compounds related to this compound. This research adds to the understanding of how such compounds can be utilized in the development of anticancer drugs (Deady et al., 2003).
Use in Antitumor and Antibacterial Syntheses
The synthesis of 5-(Dimethylaminomethyl)cyclopentanone-3-carboxylic acid hydrochloride, a compound structurally similar to this compound, was explored by Umezawa and Kinoshita (1957) for its antitumor and antibacterial activities. Their work demonstrates the potential of such compounds in medicinal chemistry (Umezawa & Kinoshita, 1957).
Safety and Hazards
Mécanisme D'action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways. Once the targets are identified, it would be possible to map the compound’s effects onto specific biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Once the targets and mode of action are identified, it would be possible to describe the specific molecular and cellular effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s hydrochloride form suggests that it might be more stable and active in acidic environments .
Propriétés
IUPAC Name |
4-[(dimethylamino)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.ClH/c1-5-6(4-10(2)3)7(8(11)12)9-13-5;/h4H2,1-3H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESGBPWNWSBFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2429446.png)
![2-Chloro-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]acetamide](/img/structure/B2429447.png)
![(E)-2-amino-N-benzyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2429448.png)
![2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine](/img/structure/B2429450.png)
![4-{8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl}benzene-1,3-diol hydrochloride](/img/structure/B2429451.png)
![1',3'-Dihydrospiro{cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine hydrochloride](/img/structure/B2429453.png)

![4-[(4-Chloro-benzenesulfonyl)-methyl-amino]-N-thiazol-2-yl-butyramide](/img/structure/B2429455.png)
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2429456.png)

![4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2429460.png)
![4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2429463.png)

